4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
説明
The compound 4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazine derivative characterized by a fused heterocyclic core. Its structure features two ortho-methoxyphenyl substituents at positions 4 and 2 of the triazine ring, along with a methyl group at position 6.
特性
分子式 |
C21H21N5O3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
2-(2-methoxyanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O3/c1-13-12-18(27)26-19(14-8-4-6-10-16(14)28-2)24-20(25-21(26)22-13)23-15-9-5-7-11-17(15)29-3/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChIキー |
RDNXHIJGHKDQAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3OC)C4=CC=CC=C4OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 2-methoxybenzaldehyde, which undergo condensation reactions followed by cyclization and methylation steps. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Chemical Reactivity
The compound’s reactivity is governed by its functional groups and aromatic system:
-
Amine Group (N–H) : Susceptible to alkylation, acylation, or nucleophilic substitution.
-
Methoxyphenyl Substituents : Electron-donating groups facilitate electrophilic aromatic substitution.
-
Heterocyclic Core : Potential sites for protonation or deprotonation due to nitrogen-rich rings.
Table 2: Potential Reaction Mechanisms
| Reaction Type | Potential Products |
|---|---|
| Protonation | Salt formation with acids (e.g., HCl) |
| Electrophilic Substitution | Nitration, bromination at activated aromatic positions |
| Nucleophilic Attack | Amide formation via carbonyl activation |
Analytical Techniques
Characterization of this compound relies on standard spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) : Identifies aromatic protons, methoxy groups, and heterocyclic ring structures.
-
Infrared Spectroscopy (IR) : Detects carbonyl (C=O) and amine (N–H) stretching vibrations.
-
Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Table 3: Analytical Techniques for Characterization
| Technique | Key Features Observed |
|---|---|
| ¹H NMR | δ 2.5–3.5 ppm (methyl groups), δ 6.5–7.5 ppm (aromatic protons) |
| IR | ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N–H stretch) |
| HPLC | Purity assessment via retention time and UV detection |
Biological Implications
While direct data on this specific compound is limited, analogs in the pyrimido[1,2-a] triazin class exhibit diverse biological activities :
-
Antimicrobial Activity : Likely mediated by interactions with bacterial enzymes or membranes.
-
Anticancer Potential : Hypothetical targeting of kinases or DNA-binding proteins.
Table 4: Biological Activity of Structural Analogs
| Compound | Activity | Proposed Mechanism |
|---|---|---|
| 4-Amino-2,8-dimethyl derivative | Antimicrobial | Interference with bacterial DNA replication |
| Triazine-based derivatives | Anticancer | Inhibition of kinase enzymes |
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
類似化合物との比較
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations, derived from the evidence:
Key Observations:
- Substituent Position: The target compound’s ortho-methoxy groups (vs.
- Electronic Effects: Fluorophenyl (electron-withdrawing) and methylphenyl (electron-donating) substituents in analogs alter electron density on the triazine core, which could modulate reactivity or metabolic stability compared to the target’s methoxyphenyl groups .
- Hydrogen Bonding: The amino group at position 2 in the target compound contrasts with thioxo (C=S) groups in analogs from , which may enhance hydrogen-bonding capacity and antibacterial activity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are lacking, inferences can be drawn from analogs:
- Antibacterial Activity: 4-Aryl-2-thioxo derivatives () show moderate activity against Gram-positive bacteria, likely due to thioxo-mediated enzyme inhibition . The target’s amino group may reduce such activity unless paired with complementary substituents.
- The target’s dual methoxyphenyl groups may balance solubility and permeability better than fluorophenyl or methylphenyl analogs .
- Metabolic Stability: Fluorophenyl groups () resist oxidative metabolism, whereas methoxyphenyl groups may undergo demethylation, suggesting the target compound could have shorter half-life .
Spectral and Analytical Data
- NMR Trends: Analogs with para-substituted aryl groups (e.g., 4-MeO-C₆H₄ in ) show distinct aromatic proton splitting patterns compared to ortho-substituted derivatives .
- Mass Spectrometry: Isotopic mass data for analogs (e.g., 774563-03-0 in ) confirm molecular integrity, suggesting reliable synthetic protocols for the target compound .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions should be prioritized?
The compound is synthesized via multi-step heterocyclic annulation. A typical route involves:
- Condensation of a pyrimidine precursor with a triazine derivative under reflux conditions using DMF as a solvent and Et₃N as a base to facilitate cyclization .
- Subsequent functionalization with 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Purification by recrystallization from ethanol or methanol to achieve high purity (>95%) . Key parameters include temperature control (80–120°C), stoichiometric ratios of oxalyl chloride or thiosemicarbazide, and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and analytical methods are most reliable for structural characterization?
- NMR (¹H/¹³C): Assign methoxy (δ 3.8–4.0 ppm) and aromatic proton signals to confirm substitution patterns .
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ ~435.2 g/mol) and fragmentation patterns.
- X-ray Crystallography: Resolve ambiguities in dihydro-pyrimido-triazine ring conformation and hydrogen bonding .
- HPLC-PDA: Monitor purity (>98%) using C18 columns and methanol/water gradients .
Q. What preliminary biological screening assays are recommended for this compound?
- Antibacterial Activity: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) .
- Solubility and Stability: Assess in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy to guide in vivo studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields and scalability for large-scale synthesis?
- Design of Experiments (DoE): Use response surface methodology to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Flow Chemistry: Implement continuous-flow reactors to enhance heat transfer and reduce side reactions during cyclization .
- Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and recover reagents via distillation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-Response Refinement: Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal Assays: Validate antibacterial results with time-kill kinetics and biofilm inhibition assays .
- Metabolite Profiling: Use LC-MS to detect degradation products that may interfere with activity measurements .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Functional Group Variation: Synthesize analogs with substituted methoxy groups (e.g., -OCH₂CH₃, -OCF₃) or methyl replacements (e.g., -CF₃, -Cl) .
- Computational Docking: Perform molecular docking with target proteins (e.g., DNA gyrase for antibacterial activity) to prioritize high-affinity analogs .
- Free-Wilson Analysis: Quantify contributions of substituents to biological activity using multivariate regression .
Q. What methodologies assess the compound’s stability under physiological and environmental conditions?
- Forced Degradation Studies: Expose the compound to UV light, acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C) .
- Ecotoxicology: Use OECD Test Guidelines (e.g., 301D for biodegradation) to evaluate environmental persistence .
- Plasma Stability: Incubate with human/animal plasma and quantify degradation via LC-MS/MS .
Q. How can computational tools predict interactions with novel biological targets?
- Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., kinases) over 100-ns trajectories to assess conformational stability .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .
- Network Pharmacology: Map compound-target-disease networks via databases like STITCH or ChEMBL to identify polypharmacology potential .
Methodological Notes
- Experimental Replication: Always include triplicate measurements and positive/negative controls (e.g., ciprofloxacin for antibacterial assays) .
- Data Contradiction Analysis: Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
- Ethical Compliance: Adhere to OECD/ICH guidelines for preclinical testing and material safety (e.g., GHS hazard classification) .
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